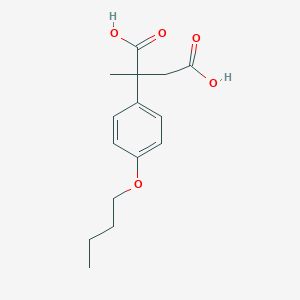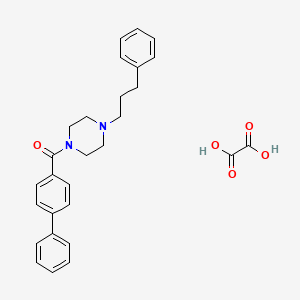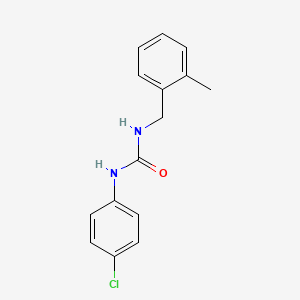![molecular formula C13H20N2O2S B5014053 N-[3-(4-morpholinyl)propyl]-2-(2-thienyl)acetamide](/img/structure/B5014053.png)
N-[3-(4-morpholinyl)propyl]-2-(2-thienyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[3-(4-morpholinyl)propyl]-2-(2-thienyl)acetamide” is a chemical compound that contains a morpholine ring, a thiophene ring, and an acetamide group. Morpholine is a common moiety in pharmaceuticals and research chemicals, thiophene is a five-membered aromatic ring with one sulfur atom, and acetamide is a functional group consisting of an acetyl group single-bonded to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the morpholine and thiophene rings .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The morpholine ring, for example, is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c16-13(11-12-3-1-10-18-12)14-4-2-5-15-6-8-17-9-7-15/h1,3,10H,2,4-9,11H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBPUZHNSCQTDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B5013973.png)
![N,N-diethyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5013981.png)
![6-(4-acetyl-1-piperazinyl)-N-benzyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5013992.png)
![4-(4-nitrophenyl)-2-phenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5014004.png)

![4-[(4-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5014010.png)

![N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5014014.png)

![N-methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B5014028.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5014039.png)

![2,2-dimethyl-6-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-2,3-dihydro-4H-pyran-4-one](/img/structure/B5014060.png)